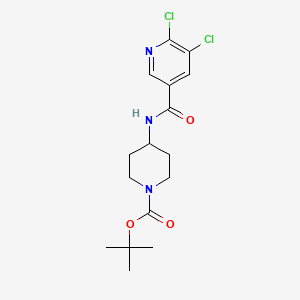

Tert-butyl 4-(5,6-dichloropyridine-3-amido)piperidine-1-carboxylate

Description

Tert-butyl 4-(5,6-dichloropyridine-3-amido)piperidine-1-carboxylate is a synthetic intermediate characterized by a piperidine core functionalized with two key groups:

- A tert-butyl carbamate (Boc) at the 1-position, commonly used to protect amines during synthesis.

- A 5,6-dichloropyridine-3-amido substituent at the 4-position, featuring a pyridine ring with chlorine atoms at positions 5 and 6.

Properties

IUPAC Name |

tert-butyl 4-[(5,6-dichloropyridine-3-carbonyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21Cl2N3O3/c1-16(2,3)24-15(23)21-6-4-11(5-7-21)20-14(22)10-8-12(17)13(18)19-9-10/h8-9,11H,4-7H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUPCTXWUCBCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=C(N=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901113396 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(5,6-dichloro-3-pyridinyl)carbonyl]amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901113396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296172-35-4 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(5,6-dichloro-3-pyridinyl)carbonyl]amino]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1296172-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(5,6-dichloro-3-pyridinyl)carbonyl]amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901113396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Piperidine Nitrogen

- The piperidine nitrogen is protected by reaction with tert-butyl chloroformate under anhydrous conditions, typically in dichloromethane or tetrahydrofuran, with a base such as triethylamine or 4-dimethylaminopyridine (DMAP) as a catalyst.

- This step yields tert-butyl piperidine-1-carboxylate derivatives with high efficiency (>95% purity) and is crucial for preventing side reactions during subsequent coupling steps.

Synthesis of 4-Aminopiperidine Intermediate

- The 4-position functionalization can be introduced by nucleophilic substitution or reductive amination methods on appropriately substituted piperidine derivatives.

- Alternatively, iodination of 2-aminopyridine followed by coupling with piperazine derivatives has been reported for related pyridine-piperazine compounds, indicating a possible analogous approach for piperidine systems.

Coupling to 5,6-Dichloropyridine-3-Amido Group

- The amide bond formation between the 4-aminopiperidine and 5,6-dichloropyridine-3-carboxylic acid or its activated esters is typically conducted using peptide coupling reagents such as HATU, EDCI, or DCC in the presence of bases like DIPEA.

- Reaction conditions are optimized to minimize byproducts and maximize yield, often at room temperature or slightly elevated temperatures (20-40 °C) in solvents such as DMF or dichloromethane.

Alternative Photocatalytic Methods

- Recent advances include photocatalytic synthesis routes using acridine salt catalysts under visible light irradiation in the presence of oxidants, enabling one-step synthesis of related tert-butyl carbamate pyridine derivatives with high yield (up to 95%) and environmental friendliness.

- Although this method is described for piperazine analogues, it suggests potential applicability for piperidine derivatives with suitable modifications.

- The Boc protection step is critical for overall synthetic success, providing stability and selectivity during amide bond formation.

- Halogenated pyridine intermediates (e.g., 2-amino-5-iodopyridine) facilitate efficient cross-coupling reactions, improving yields and reducing side products.

- Photocatalytic methods reduce the number of synthetic steps and avoid heavy metal catalysts, aligning with green chemistry principles.

- Reaction times and temperatures are carefully controlled to optimize yield and purity, with purification typically achieved by silica gel chromatography.

- Use of ligands and catalysts in coupling reactions is optimized by weight ratios relative to starting materials to maximize efficiency.

The preparation of tert-butyl 4-(5,6-dichloropyridine-3-amido)piperidine-1-carboxylate involves a strategic sequence of nitrogen protection, selective functionalization at the piperidine 4-position, and amide bond formation with the dichloropyridine moiety. Established synthetic routes employ Boc protection and peptide coupling chemistry, while emerging photocatalytic methods offer promising one-step alternatives with environmental and economic advantages. Optimization of reaction conditions including catalyst loading, temperature, and solvent choice is essential to achieve high yields and purity. The integration of halogenated intermediates facilitates efficient coupling, making these methods robust for research and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5,6-dichloropyridine-3-amido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amido group to an amine.

Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 4-(5,6-dichloropyridine-3-amido)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.

Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.

Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5,6-dichloropyridine-3-amido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural distinctions between the target compound and analogous derivatives:

*Estimated based on structural analysis due to incomplete data in evidence.

Key Observations:

- Ring Systems: The target compound’s pyridine ring (one N atom) contrasts with pyrazine (two meta N atoms, ) and pyridazine (two adjacent N atoms, ).

- Substituent Effects: The 5,6-dichloro groups on the target compound introduce steric bulk and stronger electron-withdrawing effects compared to mono-chloro derivatives (e.g., ), which may enhance metabolic stability or receptor affinity.

- Complexity : The compound in features a multi-heterocyclic system (indazole and pyrazolopyrimidine), increasing molecular weight and complexity, likely reducing solubility compared to the simpler target compound.

Molecular Weight and Solubility

- The target compound’s lower molecular weight (~366 vs. 435–517 g/mol for others) suggests better bioavailability and membrane permeability.

- The Boc group in all compounds improves synthetic handling by protecting the piperidine amine but may reduce aqueous solubility due to its hydrophobicity.

Elemental Analysis and Purity

- For , slight deviations in elemental analysis (e.g., observed C: 60.34 vs. Such discrepancies are critical for pharmacological applications, though data for the target compound is unavailable.

Biological Activity

Tert-butyl 4-(5,6-dichloropyridine-3-amido)piperidine-1-carboxylate (CAS Number: 1296172-35-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁Cl₂N₃O₃ |

| Molecular Weight | 374.27 g/mol |

| Melting Point | 201-202 °C |

| Hazard Classification | Irritant |

Synthesis

The synthesis of tert-butyl 4-(5,6-dichloropyridine-3-amido)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 5,6-dichloropyridine-3-carboxylic acid derivatives. This process allows for the introduction of the dichloropyridine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including those similar to tert-butyl 4-(5,6-dichloropyridine-3-amido)piperidine-1-carboxylate. For instance, compounds with similar structures have demonstrated significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for related compounds ranged from 0.5 to over 512 μg/mL, indicating a broad spectrum of activity depending on structural modifications .

Cytotoxicity Studies

Cytotoxicity assays using the HaCaT cell line revealed that many piperidine derivatives exhibit favorable selectivity indices (SI), suggesting low toxicity to non-cancerous cells. For example, certain derivatives showed SI values greater than 12.5, indicating their potential as therapeutic agents with minimal adverse effects on healthy tissues .

Case Studies

- Tuberculostatic Activity : A study evaluated various piperidine derivatives against M. tuberculosis, noting that modifications in the pyridine ring significantly influenced their antimicrobial efficacy. Compounds with a piperidine substituent were found to have higher potency compared to those with morpholine or pyrrolidine .

- Structure-Activity Relationship (SAR) : Research indicated that replacing the pyridine ring with a pyrazine ring adversely affected antimycobacterial activity. The highest potency was observed in compounds where the piperidine ring was retained at specific positions on the pyridine structure .

Table 1: Biological Activity Data of Related Compounds

| Compound ID | Structure Description | MIC (μg/mL) against M. tuberculosis |

|---|---|---|

| Compound 9 | Piperidinothiosemicarbazone derivative | 2 |

| Compound 10 | Similar derivative | 0.5 |

| Compound 14 | Pyridine derivative | 4 |

Table 2: Cytotoxicity Data

| Compound ID | IC50 (μg/mL) in HaCaT Cells | SI (Selectivity Index) |

|---|---|---|

| Compound 9 | >12.5 | >12.5 |

| Compound 10 | >10 | >20 |

Q & A

Q. Q: What are the standard synthetic routes and critical purification steps for Tert-butyl 4-(5,6-dichloropyridine-3-amido)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves amide coupling between 5,6-dichloropyridine-3-carboxylic acid and tert-butyl 4-aminopiperidine-1-carboxylate. Key steps include:

Coupling Reaction : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane at room temperature .

Monitoring : Track reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization .

Purification : Isolate the product via recrystallization from solvents like ethanol or acetonitrile to achieve high purity (>95%) .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Monitoring Method |

|---|---|---|---|---|

| Coupling | DCC, DMAP | Dichloromethane | RT | TLC |

| Workup | Water, NaHCO₃ | - | RT | Phase separation |

| Purification | Ethanol | Reflux | 60°C | Recrystallization |

Basic Research: Structural Characterization

Q. Q: Which spectroscopic and chromatographic methods are essential for confirming the structure and purity of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) : Perform ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm piperidine and pyridine ring substitution patterns.

Infrared Spectroscopy (IR) : Validate amide C=O stretches (~1650 cm⁻¹) and tert-butyl C-O bonds (~1250 cm⁻¹) .

Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks matching the molecular formula (C₁₆H₂₂Cl₂N₃O₃).

HPLC : Assess purity with a C18 column, isocratic elution (acetonitrile:water = 70:30), and UV detection at 254 nm .

Basic Research: Safety Protocols

Q. Q: What safety measures are critical when handling this compound in the lab?

Methodological Answer:

Personal Protective Equipment (PPE) :

- Respiratory protection: N95 mask or fume hood use .

- Gloves: Nitrile or neoprene .

- Eye protection: Goggles or face shield .

Ventilation : Use in a well-ventilated area or under chemical fume hoods to avoid inhalation .

Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Table 2: Hazard Mitigation

| Hazard | Precaution | Emergency Response |

|---|---|---|

| Skin contact | Wash with soap/water | Remove contaminated clothing |

| Inhalation | Move to fresh air | Administer oxygen if needed |

Advanced Research: Reaction Optimization

Q. Q: How can reaction conditions be optimized to improve yield and selectivity during amidation?

Methodological Answer:

Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reagent solubility .

Catalyst Loading : Vary DMAP concentrations (0.1–10 mol%) to balance reaction rate and side-product formation .

Temperature Control : Conduct reactions at 0–5°C to minimize thermal degradation of the tert-butyl group .

Design of Experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., solvent, catalyst, temperature) .

Advanced Research: Stability and Degradation Pathways

Q. Q: What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Forced Degradation Studies :

- Acidic/Base Hydrolysis : Reflux in 1M HCl or NaOH (50°C, 24h) and monitor via HPLC .

- Oxidative Stress : Expose to 3% H₂O₂ and analyze degradation products using LC-MS .

Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures .

Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines (UV light, 200–400 nm) .

Advanced Research: Resolving Data Contradictions

Q. Q: How should researchers address discrepancies in reported biological activities of similar piperidine derivatives?

Methodological Answer:

Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times) .

Orthogonal Validation : Confirm activity using multiple assays (e.g., enzyme inhibition, cell viability, binding affinity) .

Structural Analog Comparison : Compare with tert-butyl 4-[(6-chloropyrazin-2-yl)methylamino]piperidine-1-carboxylate to identify substituent effects .

Q. Table 3: Cross-Validation Workflow

| Step | Action | Example |

|---|---|---|

| 1 | Replicate published protocols | Use identical concentrations and solvents |

| 2 | Control experiments | Include positive/negative controls (e.g., known inhibitors) |

| 3 | Statistical analysis | Apply ANOVA to assess significance of variations |

Advanced Research: Mechanistic Elucidation

Q. Q: What techniques elucidate the interaction of this compound with biological targets (e.g., enzymes)?

Methodological Answer:

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets .

X-ray Crystallography : Co-crystallize the compound with target proteins to resolve binding modes .

Molecular Dynamics Simulations : Model interactions using software like AutoDock to predict binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.